molecular formula C14H15NO3S B3089101 Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate CAS No. 1189773-98-5

Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate

Cat. No. B3089101
CAS RN: 1189773-98-5
M. Wt: 277.34 g/mol
InChI Key: GTNWMTWDVMTSOM-UHFFFAOYSA-N
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Description

Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.


Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature. More research is needed to understand the synthesis process .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, showcasing its versatility in creating novel chemical structures. The structures of related compounds, such as methyl (3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylate, were determined using X-ray crystallography, emphasizing the compound's relevance in structural chemistry (Melo et al., 2004).

Creation of Novel Derivatives

  • It has been instrumental in the synthesis of various chemical derivatives, such as 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. This demonstrates its utility in the creation of a wide range of chemically diverse and potentially bioactive compounds (Ahmed, 2003).

Development of Pharmacologically Relevant Compounds

  • The compound has been explored in the development of pharmacologically relevant derivatives, such as in the synthesis of ultra-short acting hypnotics like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate. This shows its potential in the creation of new drugs with specific therapeutic properties (El-Subbagh et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not well-understood due to the lack of research in this area .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It is recommended to handle it with care until more information is available .

Future Directions

Given the limited information available on this compound, future research should focus on understanding its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

ethyl 9b-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-13(17)11-8-19-14(2)10-7-5-4-6-9(10)12(16)15(11)14/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNWMTWDVMTSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2(N1C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
Reactant of Route 2
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Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
Reactant of Route 3
Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
Reactant of Route 4
Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
Reactant of Route 6
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Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate

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